Product packaging for 5-Chloro-4-isopropylquinoline(Cat. No.:)

5-Chloro-4-isopropylquinoline

Cat. No.: B13651483
M. Wt: 205.68 g/mol
InChI Key: RPPYTDHGHBEBKF-UHFFFAOYSA-N
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Description

5-Chloro-4-isopropylquinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry research. Quinoline scaffolds are extensively investigated for their potent biological activities, particularly as antibacterial and antiplasmodial agents . Researchers are exploring this compound and its analogs for potential activity against a panel of multidrug-resistant Gram-positive bacterial strains, such as MRSA and VRE . The structural motif of chloroquinoline is also a cornerstone in antimalarial research, with many analogues developed to combat resistant strains of Plasmodium parasites . The introduction of an isopropyl group at the 4-position is a strategic modification that may influence the compound's lipophilicity and steric interactions with biological targets, which are critical factors in optimizing pharmacokinetic properties and efficacy . As such, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and as a candidate for phenotypic screening in drug discovery programs. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClN B13651483 5-Chloro-4-isopropylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

5-chloro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3

InChI Key

RPPYTDHGHBEBKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=C1)C=CC=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 4 Isopropylquinoline and Its Derivatives

Strategic Approaches to the Quinoline (B57606) Core Functionalization

The construction of the quinoline ring system can be broadly categorized into classical cyclization reactions and modern catalytic methods. Classical methods often involve the condensation of anilines with three-carbon units under harsh conditions, while modern approaches utilize transition-metal or organocatalysts to achieve higher efficiency and milder reaction conditions.

Classical Cyclization Reactions and Their Modern Adaptations for Quinoline Synthesis

The Skraup synthesis is a venerable method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. frontiersin.org A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.org This reaction is known for its often-vigorous nature, and modifications are frequently employed to control the reaction rate and improve yields. frontiersin.org

The synthesis of a substituted quinoline like 5-Chloro-4-isopropylquinoline via a Skraup-type reaction would likely involve the reaction of 3-chloroaniline (B41212) with a suitable α,β-unsaturated ketone that can provide the isopropyl group at the 4-position. The reaction mechanism is believed to proceed through a fragmentation-recombination pathway. wikipedia.org

A relevant example is the synthesis of 5-chloro-8-hydroxyquinoline, which can be prepared from 4-chloro-2-aminophenol and methacrylaldehyde in the presence of hydrochloric acid. google.com Another patented method for preparing 5-chloro-8-hydroxyquinoline involves the reaction of 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and concentrated sulfuric acid. google.com

Reactants Reagents/Catalyst Conditions Product Yield Reference
4-chloro-2-aminophenol, Methacrylaldehyde Hydrochloric acid Reflux 5-chloro-8-hydroxyquinoline Not specified google.com
4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, Glycerol Concentrated sulfuric acid 150°C 5-chloro-8-hydroxyquinoline Not specified google.com
4-isopropylaniline, Pulegone Not specified Not specified Substituted quinoline Not specified wikipedia.org

The Friedländer synthesis is a versatile and straightforward method for producing polysubstituted quinolines. researchgate.neteurekaselect.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. ias.ac.inwikipedia.org There are two plausible mechanisms for this reaction, one involving an initial aldol (B89426) addition followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base. ias.ac.in

To synthesize this compound using this method, one would start with 2-amino-6-chlorobenzaldehyde (B1290166) or a related ketone and react it with a ketone that can provide the 4-isopropyl group and the C2 carbon of the quinoline ring. Various catalysts, including Brønsted acids, Lewis acids, and ionic liquids, have been employed to improve the efficiency of the Friedländer synthesis. eurekaselect.com

Reactants Reagents/Catalyst Conditions Product Yield Reference
2-aminobenzaldehyde, Acetaldehyde Sodium hydroxide Not specified Quinoline Not specified nih.gov
2-aminoaryl ketones, Carbonyl compounds Montmorillonite K-10 Ethanol, mild conditions Polysubstituted quinolines 70-83% tandfonline.com
2-amino benzophenone, Carbonyl compounds Malic acid 55-80°C, solvent-free Multisubstituted quinolines 72-95% tandfonline.com

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. eurekaselect.comwikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

For the synthesis of a precursor to this compound, a 6-chloro-substituted isatin could be reacted with a ketone that would introduce the desired substituent at the 4-position after decarboxylation. The resulting quinoline-4-carboxylic acid can then be decarboxylated to yield the corresponding quinoline. google.com

Reactants Reagents/Catalyst Conditions Product Yield Reference
Isatin, Acetone Potassium hydroxide, Ethanol Reflux 2-methylquinoline-4-carboxylic acid High ijsr.net
Isatin, Ketone Potassium hydroxide, Ethanol Reflux, 24h Quinoline-4-carboxylic acid derivative Not specified uni-konstanz.de
Isatin, Enaminones Aqueous potassium hydroxide Not specified Quinoline-4-carboxylic acids Low initially nih.gov

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. acs.orgwikipedia.org The reaction is typically carried out at high temperatures to facilitate the cyclization of the intermediate Schiff base. wikipedia.org The choice of solvent is crucial for achieving high yields. wikipedia.org The Gould-Jacobs reaction is another method for preparing 4-hydroxyquinoline derivatives, starting from an aniline and an alkoxymethylenemalonic ester. researchgate.net

To apply these methods to the synthesis of a precursor for this compound, 3-chloroaniline would be reacted with a suitable β-ketoester or malonic ester derivative. The resulting 5-chloro-4-hydroxyquinoline would then require further chemical modification to replace the hydroxyl group with an isopropyl group. One potential route involves the conversion of the 4-hydroxyquinoline to a 4-chloroquinoline, followed by a cross-coupling reaction to introduce the isopropyl group. google.com

Reactants Reagents/Catalyst Conditions Product Yield Reference
Aniline, β-ketoester High temperature (~250°C) Inert solvent (e.g., mineral oil) 4-hydroxyquinoline Up to 95% acs.orgwikipedia.org
Aniline, Diethyl ethoxymethylenemalonate Heat Not specified 4-hydroxy-3-carboethoxyquinoline Not specified researchgate.net
3-chloroaniline, Diethyl 2-isopropylmalonate Not specified Not specified Intermediate for 5-chloro-4-isopropyl-2(1H)-quinolone Not specified Theoretical

Transition-Metal-Catalyzed and Organocatalytic Approaches to Quinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed and organocatalytic methods for the construction of heterocyclic rings, including quinolines. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. ias.ac.inias.ac.in

Transition metals such as palladium, copper, and rhodium have been extensively used in catalytic cycles for quinoline synthesis. ias.ac.in For instance, rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a route to substituted quinolines under mild conditions. acs.org Palladium-catalyzed reactions are also well-established for the synthesis of quinolines. ias.ac.in

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in quinoline synthesis. nih.gov These metal-free approaches are often more environmentally friendly. For example, iodine-catalyzed three-component reactions of methyl ketones, arylamines, and α-ketoesters can produce quinolines. nih.gov

Catalyst Type Key Features Example Reaction Reference
Transition-Metal Mild conditions, high functional group tolerance Rh-catalyzed hydroacylation of o-alkynyl anilines and aldehydes acs.org
Transition-Metal Versatile for C-H functionalization Copper-catalyzed one-pot synthesis from anilines and aldehydes ias.ac.in
Organocatalytic Metal-free, environmentally benign Iodine-catalyzed three-component reaction of methyl ketones, arylamines, and α-ketoesters nih.gov
Organocatalytic Aerobic, catalyst-free option Reaction of 2-(aminomethyl)-aniline with aromatic ketones under oxygen nih.gov
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis offers a versatile platform for the synthesis of quinolines through various cyclization and cross-coupling strategies. mdpi.comnih.gov One prominent approach involves the oxidative cyclization of anilines with allyl alcohols. scispace.commdpi.comresearchgate.net This method proceeds under redox-neutral conditions, often without the need for strong acids or bases, and demonstrates a broad substrate scope. mdpi.com For the synthesis of a this compound derivative, a potential pathway could involve the reaction of a 2-chloroaniline with a suitably substituted allyl alcohol, such as 4-methyl-1-penten-3-ol, in the presence of a palladium catalyst like palladium(II) acetate (B1210297). The reaction likely proceeds through the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde or ketone, followed by condensation with the aniline, and subsequent palladium-catalyzed cyclization and aromatization. scispace.comresearchgate.net

Another powerful palladium-catalyzed method is the cross-coupling of unprotected ortho-bromoanilines with cyclopropanols, which yields quinolines in a single step. This transformation is believed to proceed via an intramolecular cyclization cascade. The utility of palladium-catalyzed cross-coupling reactions is extensive, providing numerous avenues for the construction of carbon-carbon and carbon-nitrogen bonds essential for assembling complex heterocyclic systems. researchgate.netdntb.gov.uayoutube.com

Catalyst SystemReactantsProduct ScopeYield (%)Reference
Pd(OAc)₂Anilines, Allyl Alcohols2-Substituted Quinolines65-91 scispace.com
Pd(OAc)₂ / Ligando-Bromoanilines, Cyclopropanols2,4-Disubstituted QuinolinesModerate to GoodNot specified in snippets
Pd Catalyst(Hetero)Aryl Boronic Acids, Alkyl Halides(Hetero)Aryl Alkyl SulfonesGood to ExcellentNot specified in snippets
Ruthenium and Rhodium-Catalyzed Dehydrogenative Couplings

Ruthenium and rhodium complexes are highly effective catalysts for dehydrogenative coupling reactions, enabling the construction of quinolines from readily available starting materials. nih.gov Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. acs.orgrsc.orgnih.gov Specifically, the C4-position of the quinoline ring can be targeted for alkylation. mdpi.comresearchgate.net This can be achieved through a directed C-H activation strategy, where a directing group on the quinoline nitrogen, such as an N-oxide, guides the metal catalyst to the desired position. For instance, a cationic rhodium(I) catalyst has been shown to direct the alkenylation of quinoline N-oxides at the C-8 position, highlighting the potential for regiocontrol in C-H functionalization. researchgate.net Adapting such a strategy to achieve C4-isopropylation would involve the use of an appropriate isopropyl source and a suitable directing group to favor functionalization at the C4 position of a 5-chloroquinoline precursor.

Ruthenium catalysts are also proficient in mediating dehydrogenative cyclizations. While specific examples leading directly to this compound are not prevalent, the general principle of coupling anilines with alcohols or diols to form the quinoline ring is well-established. These reactions are often atom-economical, producing water and hydrogen gas as the only byproducts.

CatalystReactant 1Reactant 2ProductYield (%)Reference
[Rh(cod)Cl]₂/dppeQuinoline N-oxidetert-butyl acrylateC2-alkylated quinoline84 mdpi.com
Cationic Rh(I)Quinoline N-oxidesAlkenesC8-alkenylated quinolinesModerate to High researchgate.net
Ru-complex2-aminobenzyl alcoholKetonesSubstituted QuinolinesGoodNot specified in snippets
N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of transformations, including the synthesis of heterocyclic compounds. rsc.orgrsc.org NHC-catalyzed annulation reactions provide a metal-free approach to the quinoline core. nih.gov One such strategy involves the [3+3] annulation of 2-bromoenals with 3-hydroxyquinolin-2(1H)-ones to construct enantioenriched quinoline derivatives. While this specific example builds upon a pre-existing quinoline structure, the underlying principle of NHC-catalyzed annulation can be envisioned for the de novo synthesis of the quinoline ring. For the synthesis of 4-isopropylquinolines, an NHC-catalyzed reaction between a suitably substituted o-aminobenzaldehyde and an isopropyl-containing carbonyl compound could be a plausible route. The NHC would act as a Lewis base catalyst to activate the carbonyl component, facilitating a cascade of reactions leading to the final quinoline product.

NHC CatalystReactant 1Reactant 2Product TypeEnantiomeric Excess (%)Reference
Chiral NHC2-bromoenals3-hydroxyquinolin-2(1H)-onesEnantioenriched quinoline derivativesGood to Excellent rsc.org
Achiral NHCPyrazolin-4,5-dionesEnalsSpirocyclic pyrazolone γ-butyrolactonesN/A rsc.org
Gold(I)-Catalyzed Alkyne Activation for Heterocycle Formation

Gold(I) complexes are exceptional catalysts for the activation of alkynes towards nucleophilic attack, enabling a wide range of cyclization reactions to form heterocycles. rsc.orgresearchgate.netnih.govuni-heidelberg.de The synthesis of quinolines via gold catalysis often involves the reaction of aniline derivatives with alkynes. researchgate.net A general and facile method involves the intermolecular cycloaddition of 2-aminoaryl carbonyl compounds with internal alkynes, catalyzed by a (PPh₃)AuCl/AgOTf system. This approach provides access to polyfunctionalized quinolines in good to excellent yields. To synthesize this compound, one could envision the reaction of a 2-amino-6-chlorobenzaldehyde or ketone with an internal alkyne bearing an isopropyl group, such as 4-methyl-2-pentyne. The gold catalyst would activate the alkyne, facilitating a cascade of intramolecular cyclization and dehydration steps to afford the desired quinoline.

Gold Catalyst SystemReactant 1Reactant 2Product TypeYield (%)Reference
(PPh₃)AuCl/AgOTf2-Aminoaryl carbonylsInternal AlkynesPolysubstituted Quinolinesup to 93 researchgate.net
Au(I) complexAzide-tethered alkynesNitrilesOxazolo[4,5-c]quinolinesGood to High researchgate.net

Regioselective Introduction of the Isopropyl Moiety at C4 Position

The selective introduction of an isopropyl group at the C4 position of a pre-formed 5-chloroquinoline ring presents a significant synthetic challenge due to the competing reactivity of other positions.

Precursor Design and Reactant Selection for Isopropyl Functionalization

The design of the precursor is crucial for achieving regioselective C4-isopropylation. Starting with a 5-chloroquinoline derivative that is already functionalized at other reactive positions can direct the introduction of the isopropyl group to the desired C4 position. Alternatively, installing a directing group on the nitrogen atom can facilitate C-H activation at a specific site.

For Friedel-Crafts type reactions, the choice of the isopropylating agent and the Lewis acid catalyst is critical. nih.govrsc.orgrsc.orgbuchler-gmbh.comresearchgate.net Isopropyl halides or isopropanol in the presence of a strong acid could be employed, although such methods often suffer from a lack of regioselectivity and the potential for polysubstitution. A more controlled approach would be to utilize a pre-formed quinolin-4-one intermediate, where the C4 position is activated for nucleophilic attack.

Optimization of Alkylation and Acylation Reactions

The direct alkylation of a 5-chloroquinoline can be challenging. However, modern catalytic methods offer potential solutions. Nickel-catalyzed, Lewis acid-assisted C4 alkylation of quinolines with alkenes has been reported, demonstrating the feasibility of direct C-H functionalization at this position. researchgate.net Applying this methodology to 5-chloroquinoline with propene as the isopropyl source would require careful optimization of the nickel catalyst, the Lewis acid, and the reaction conditions to achieve high regioselectivity and yield.

A more classical yet effective approach involves the use of organometallic reagents. The reaction of a 5-chloro-4-haloquinoline with an isopropyl Grignard reagent, such as isopropylmagnesium chloride, in the presence of a suitable palladium or nickel catalyst could lead to the desired C4-isopropylated product via a cross-coupling reaction. orgsyn.org Alternatively, the addition of an isopropyl Grignard reagent to a 5-chloroquinolin-4-one precursor would install the isopropyl group at the C4 position, followed by a reduction/dehydration sequence to afford the final aromatic quinoline. The optimization of such a Grignard addition would involve careful control of temperature, solvent, and the stoichiometry of the reagents to maximize the yield of the desired tertiary alcohol intermediate.

Reaction TypeSubstrateReagentCatalyst/PromoterProductKey Considerations
Friedel-Crafts Alkylation5-ChloroquinolineIsopropyl halide/alcoholLewis Acid (e.g., AlCl₃)4-Isopropyl-5-chloroquinolineLow regioselectivity, potential for polyalkylation
Ni-catalyzed C-H Alkylation5-ChloroquinolinePropeneNi catalyst / Lewis Acid4-Isopropyl-5-chloroquinolineCatalyst and ligand optimization for regioselectivity
Grignard Addition5-Chloroquinolin-4-oneIsopropylmagnesium chlorideNone5-Chloro-4-hydroxy-4-isopropyl-1,4-dihydroquinolineSubsequent dehydration required
Cross-Coupling5-Chloro-4-haloquinolineIsopropylzinc halidePalladium catalyst4-Isopropyl-5-chloroquinolinePreparation of the organozinc reagent

Selective Halogenation at the C5 Position and Halogen Exchange Strategies

The introduction of a chloro group at the C5 position of the quinoline ring is a critical transformation that can be achieved through several strategic approaches. The regioselectivity of this process is governed by the electronic properties of the quinoline nucleus and the directing effects of existing substituents.

Direct Chlorination Methods and Challenges

Direct C-H chlorination is a primary strategy for synthesizing this compound. This method involves an electrophilic aromatic substitution reaction where the quinoline ring is attacked by an electrophilic chlorine species. In a protonated quinoline, electrophilic attack is directed to the benzene (B151609) ring, predominantly at the C5 and C8 positions, which are the most electronically activated. The presence of the isopropyl group at the C4 position, being an ortho-, para-directing activator, further enhances the reactivity of the C5 position, favoring the desired substitution pattern.

Various chlorinating agents and systems have been developed for the selective halogenation of quinolines. A common approach for the chlorination of the quinoline core involves using gaseous chlorine in the presence of concentrated sulfuric acid and a silver sulfate catalyst. However, a significant challenge with this method is controlling the regioselectivity, as it can often lead to a mixture of 5-chloro and 8-chloro isomers, as well as di-substituted products like 5,8-dichloroquinoline.

More modern, metal-free protocols offer improved selectivity. One such method employs N-Chlorosuccinimide (NCS) as the chlorine source, often conducted in an aqueous medium. nih.gov Another highly regioselective, metal-free method utilizes trihaloisocyanuric acids as the halogen source, which can proceed efficiently at room temperature. rsc.org

The primary challenges in the direct chlorination of 4-isopropylquinoline include:

Regioselectivity: Preventing the formation of undesired C8-chloro and other isomers.

Over-halogenation: Avoiding the introduction of multiple chlorine atoms onto the quinoline ring.

Harsh Reaction Conditions: Traditional methods often require strong acids and potent oxidizing agents, which can lead to side reactions and substrate degradation.

Acid-Mediated Halogen Exchange Reactions for Chloro-Substituents

While direct electrophilic chlorination is a more frequently documented route, halogen exchange reactions represent an alternative strategy for introducing chlorine. This type of reaction, sometimes referred to as an aromatic Finkelstein reaction, typically involves the conversion of an aryl halide (e.g., an aryl bromide or iodide) into another by treatment with a halide salt, often facilitated by a catalyst.

For the synthesis of chloro-substituted aromatics, this would involve replacing a different halogen, such as bromine or iodine, at the C5 position with chlorine. While copper-catalyzed halogen exchange reactions for converting aryl bromides to aryl iodides are known, specific examples of acid-mediated halogen exchange to install a chloro-substituent on a quinoline ring are not as prevalent in the literature. acs.org The mechanism would likely involve the protonation of the quinoline nitrogen by the acid, activating the ring towards nucleophilic attack by a chloride ion, potentially displacing a more labile leaving group like iodine. However, for the synthesis of this compound, methods based on direct C-H activation and chlorination are generally considered more straightforward and are more widely reported.

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of this compound hinges on the careful optimization of reaction parameters and the application of rigorous purification methods to isolate the target compound with high purity.

Solvent Effects, Temperature Control, and Pressure Considerations

The choice of solvent, reaction temperature, and pressure are critical parameters that significantly influence the yield, selectivity, and rate of the chlorination reaction.

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby affecting the reaction pathway. For direct chlorination, highly acidic media like concentrated sulfuric acid can serve as both a solvent and a catalyst by protonating the quinoline. Organic solvents such as chloroform or toluene are also employed, particularly in catalyst-driven reactions. rsc.org In a move towards greener chemistry, solvent-free conditions or the use of unconventional media like ionic liquids at room temperature have also been explored for quinoline synthesis, offering potential advantages in terms of environmental impact and simplified work-up procedures. nih.govjocpr.com

Temperature Control: Temperature has a profound effect on reaction kinetics and selectivity. While some modern organocatalytic chlorinations can be conducted at room temperature, many traditional methods require elevated temperatures to overcome activation energy barriers. nih.gov For instance, certain syntheses may be optimized at temperatures around 80-120°C to maximize yield. researchgate.netresearchgate.net Careful control is necessary, as excessively high temperatures can lead to the formation of undesired byproducts and decomposition.

Pressure Considerations: Most quinoline chlorinations are performed at atmospheric pressure. However, in reactions involving gaseous reagents like chlorine, or when needing to maintain a volatile solvent at a temperature above its boiling point, the reaction may be conducted under autogenous (self-generated) pressure in a sealed vessel. google.com This can increase the concentration of the reactive species in the solution phase and accelerate the reaction.

Catalyst Screening and Ligand Design for Enhanced Efficiency

Catalysis is central to developing efficient and selective methods for quinoline synthesis and functionalization. A wide array of catalysts has been investigated to improve the synthesis of chlorinated quinolines, ranging from simple Lewis acids to complex organometallic compounds.

Catalyst Screening: The selection of an appropriate catalyst is crucial for activating the substrate and/or the chlorinating agent. Lewis acids like ferric chloride (FeCl₃) and silver sulfate (Ag₂SO₄) are traditionally used to enhance the electrophilicity of the chlorine source. google.com Brønsted acids, such as p-toluenesulfonic acid (PTSA), are also commonly used to catalyze quinoline formation steps that may precede chlorination. rsc.org Modern approaches have introduced a variety of catalytic systems, including ruthenium complexes, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), and secondary ammonium salt organocatalysts, each offering unique advantages in terms of mildness, selectivity, and efficiency. nih.govresearchgate.netnih.gov

Ligand Design: In organometallic catalysis, the ligands coordinated to the metal center play a pivotal role in determining the catalyst's activity, stability, and selectivity. While specific ligand design for the direct chlorination of 4-isopropylquinoline is not extensively detailed, the principles are well-established in the broader field of C-H activation. Ligands can be tailored to modulate the electronic properties and steric environment of the metal center, thereby fine-tuning its reactivity and directing the functionalization to a specific position on the quinoline scaffold.

Below is a table summarizing various catalysts employed in quinoline synthesis and functionalization:

Catalyst TypeSpecific ExampleReactionReference
Lewis AcidFerric Chloride (FeCl₃)Chlorination google.com
Lewis AcidSilver Sulfate (Ag₂SO₄)Chlorination-
Brønsted Acidp-Toluenesulfonic acid (PTSA)Quinoline Synthesis rsc.org
OrganometallicRuthenium ComplexQuinoline Synthesis researchgate.net
Heterogeneousg-C₃N₄-SO₃HQuinoline Synthesis nih.gov
OrganocatalystSecondary Ammonium SaltAniline Chlorination nih.gov

Purification Strategies: Column Chromatography and Crystallization

The isolation of pure this compound from the crude reaction mixture requires a systematic purification strategy, typically involving a combination of extraction, column chromatography, and crystallization.

A typical purification workflow begins after the reaction is complete. The mixture is first subjected to a work-up procedure, which may involve quenching the reaction, followed by extraction with an appropriate organic solvent like ethyl acetate. jocpr.com The organic layers are combined, washed with water or brine to remove inorganic impurities, and dried over an anhydrous salt such as sodium sulfate. jocpr.com

Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase of a specific solvent system (e.g., a mixture of hexane and ethyl acetate). researchgate.net Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Crystallization: This is the final and most effective step for obtaining highly pure, crystalline this compound. esisresearch.org The fractions from chromatography containing the product are combined, and the solvent is removed under reduced pressure. The resulting residue, which may be a solid or an oil, is then dissolved in a minimum amount of a suitable hot solvent, such as methanol. rsc.orgresearchgate.net The solution is allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the compound decreases. The pure crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. esisresearch.orgnih.gov

This multi-step purification process is essential for achieving the high degree of purity required for subsequent applications and characterization.

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of synthetic methodologies for quinoline derivatives has increasingly focused on the incorporation of green chemistry principles to mitigate environmental impact and enhance process efficiency. Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and large volumes of hazardous solvents, leading to significant waste generation. ijpsjournal.comnih.gov In contrast, modern sustainable approaches aim to improve atom economy, utilize benign solvent systems, minimize waste, and reduce energy consumption. These principles are paramount in designing environmentally responsible synthetic routes for this compound.

Atom Economy and E-Factor Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. jocpr.comnih.gov The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a different but complementary measure of a process's environmental impact by quantifying the mass of waste produced per unit of product. nih.govyoutube.com A lower E-Factor signifies a greener process.

For the synthesis of this compound, synthetic strategies with high atom economy are preferable. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov For instance, a hypothetical synthesis of this compound via a Friedländer-type condensation of 2-amino-5-chlorobenzophenone with 3-methyl-2-butanone (B44728) would theoretically exhibit high atom economy, as the main byproduct is a single molecule of water.

Table 1: Comparison of Ideal Atom Economy in Different Reaction Types

Reaction Type General Transformation Ideal Atom Economy Waste Products
Addition A + B → C 100% None
Rearrangement A → B 100% None
Substitution A-B + C → A-C + B < 100% Stoichiometric byproduct (B)

| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |

The E-Factor for a given synthesis of this compound would account for all waste streams, including unreacted starting materials, solvent losses, and byproducts from both the reaction and workup procedures. youtube.com Traditional multi-step syntheses that require protecting groups or use stoichiometric reagents often have very high E-Factors, generating many kilograms of waste for every kilogram of product. nih.gov Adopting catalytic methods and streamlined, one-pot procedures can dramatically lower the E-factor, aligning the synthesis with green chemistry standards. nih.gov

Solvent-Free or Aqueous Media Synthesis Approaches

A major contributor to the environmental impact of chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Many organic solvents are toxic, flammable, and difficult to recycle, posing risks to both human health and the environment. ijpsjournal.com Consequently, a key goal in green chemistry is to replace these hazardous solvents with more benign alternatives or to eliminate their use entirely.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. organic-chemistry.org Research has demonstrated the feasibility of conducting classic quinoline syntheses, such as the Friedländer reaction, in aqueous media, often without the need for a catalyst. organic-chemistry.org The high polarity of water can enhance reaction rates and, in some cases, simplify product isolation as the organic product may precipitate from the aqueous phase. organic-chemistry.org The synthesis of quinoline derivatives has been successfully achieved in water, suggesting that a similar approach could be developed for this compound, potentially leading to a significantly greener process. figshare.com

Solvent-Free Synthesis: Eliminating the solvent altogether represents an even more sustainable approach. Solvent-free, or neat, reactions reduce waste, simplify purification, lower costs, and can lead to shorter reaction times due to higher reactant concentrations. researchgate.net These reactions are often facilitated by grinding the solid reactants together (mechanochemistry) or by heating a mixture of the reactants in the absence of a solvent, sometimes with the aid of a solid-supported catalyst. ijpsjournal.comresearchgate.net For example, the synthesis of 2,4-disubstituted quinolines has been achieved under solvent-free conditions using recyclable heterogeneous catalysts like zeolites. This methodology offers a promising green alternative for the synthesis of a broad range of quinoline derivatives, including potentially this compound.

Waste Minimization and Energy Efficiency in Synthesis

Minimizing waste and reducing energy consumption are critical components of sustainable chemical manufacturing. These objectives can be achieved through several interconnected strategies.

Waste Minimization: The most effective way to minimize waste is to design synthetic routes that are highly selective and efficient, generating minimal byproducts. The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can, in principle, be recycled and reused indefinitely. nih.gov For quinoline synthesis, various catalytic systems, including organocatalysts, ionic liquids, and nanocatalysts, have been explored to improve efficiency and reduce waste. nih.gov For example, an electrochemically assisted Friedländer reaction has been developed as a sustainable, reagent-free method that operates under mild conditions with high atom economy, generating minimal waste. rsc.org Such innovative approaches could be adapted for the synthesis of this compound.

Energy Efficiency: Reducing the energy footprint of a chemical process involves conducting reactions at ambient temperature and pressure whenever possible and utilizing energy-efficient technologies. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govrsc.org The rapid and efficient heating provided by microwave irradiation has been successfully applied to various quinoline syntheses, including modifications of the Friedländer and Skraup reactions. nih.govmdpi.com Employing microwave technology for the synthesis of this compound could significantly enhance its energy efficiency compared to conventional heating methods.

Table 2: Green Chemistry Strategies for Sustainable Synthesis

Principle Strategy Application to this compound Synthesis
Waste Prevention Use of catalytic vs. stoichiometric reagents Employing recyclable acid/base catalysts or nanocatalysts.
Atom Economy Design of addition and condensation reactions Utilizing a Friedländer or Combes-type synthesis.
Safer Solvents Use of water or solvent-free conditions Performing the reaction in an aqueous medium or neat.
Energy Efficiency Use of alternative energy sources Employing microwave irradiation to reduce reaction time and energy input.

| Reduce Derivatives | Avoid protecting groups | Designing a convergent one-pot synthesis to avoid intermediate isolation and protection/deprotection steps. |

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and economically viable.

Comprehensive Analysis of Chemical Reactivity and Transformations of 5 Chloro 4 Isopropylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5-Chloro Position

The C5-chloro group of 5-Chloro-4-isopropylquinoline is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the electron-withdrawing nature of the quinoline (B57606) ring system. This reactivity allows for the introduction of a variety of functional groups at this position.

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alcohols, Piperazines)

The C5-chloro atom can be displaced by a range of nucleophiles. The reactivity is influenced by the nucleophilicity of the attacking species and the reaction conditions employed. Generally, strong nucleophiles and elevated temperatures are required to overcome the activation energy of the reaction.

Amines: Primary and secondary amines can react with this compound to yield the corresponding 5-aminoquinoline derivatives. These reactions are foundational for the synthesis of various biologically active molecules.

Thiols: Thiolates, being potent nucleophiles, are expected to react readily with this compound to form 5-thioether derivatives.

Alcohols: Alkoxides can serve as nucleophiles to produce 5-alkoxyquinolines. These reactions typically require strong bases to generate the alkoxide in situ.

Piperazines: As a dinitrogenated heterocycle, piperazine can undergo mono- or di-arylation depending on the stoichiometry and reaction conditions. The reaction with this compound is anticipated to yield 5-(piperazin-1-yl)-4-isopropylquinoline, a scaffold of interest in medicinal chemistry. unipa.itnih.gov

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary Amines5-AminoquinolinesHeat, often in the presence of a base
Thiols/Thiolates5-ThioquinolinesBase, room temperature or heat
Alcohols/Alkoxides5-AlkoxyquinolinesStrong base (e.g., NaH), heat
Piperazines5-PiperazinylquinolinesHeat, with or without a base

Mechanistic Insights into C-Cl Bond Activation and SNAr Pathways

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom (C5). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the quinoline ring helps to stabilize the negative charge of this intermediate through resonance.

Chloride Ion Elimination: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group.

The presence of the isopropyl group at the C4 position may exert a minor steric hindrance to the incoming nucleophile, potentially influencing the reaction rate compared to an unsubstituted 5-chloroquinoline.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline ring is more complex than on benzene (B151609) due to the presence of the nitrogen atom, which deactivates the ring, and the directing effects of the existing chloro and isopropyl substituents.

Regioselectivity and Directing Effects of Existing Substituents

The regioselectivity of EAS reactions on this compound is governed by the interplay of the directing effects of the chloro and isopropyl groups, as well as the inherent reactivity of the quinoline nucleus.

Isopropyl Group: As an alkyl group, the isopropyl substituent is an activating group and an ortho, para-director. youtube.com It increases the electron density of the ring through an inductive effect, favoring electrophilic attack at positions ortho and para to it.

Chloro Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director due to the resonance contribution of its lone pairs. youtube.com

Quinoline Ring: The pyridine (B92270) ring of quinoline is generally deactivated towards electrophilic attack compared to the benzene ring. Under acidic conditions, protonation of the nitrogen atom further deactivates the ring. Therefore, electrophilic substitution is more likely to occur on the carbocyclic (benzene) ring.

Considering these factors, electrophilic attack is most likely to occur at the C8 position, which is para to the activating isopropyl group and ortho to the deactivating but ortho, para-directing chloro group. The C6 position is another potential site, being ortho to the isopropyl group. Steric hindrance from the isopropyl group might influence the ortho/para ratio of the products. sciepub.com

Nitration, Sulfonation, and Halogenation Reactions

Nitration: Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted products. frontiersin.org Based on the directing effects, the major product is anticipated to be 5-Chloro-4-isopropyl-8-nitroquinoline.

Sulfonation: Sulfonation with fuming sulfuric acid would likely introduce a sulfonic acid group onto the benzene ring of the quinoline nucleus. Studies on the sulfonation of 4-chloroquinoline have shown that the reaction can yield the 8-sulfonic acid derivative. smolecule.com A similar outcome is expected for this compound.

Halogenation: Halogenation, for instance with N-halosuccinimides, is another common EAS reaction. The regioselectivity would again be influenced by the existing substituents, with the C8 position being a probable site for halogen introduction. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The C5-chloro group of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and an organoboron compound, typically an aryl or vinyl boronic acid. This is a versatile method for synthesizing biaryl compounds. researchgate.nettcichemicals.comnih.govmdpi.com

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds. It involves the reaction of this compound with an amine in the presence of a palladium catalyst and a base. This reaction is highly general and tolerates a wide range of functional groups on both the aryl halide and the amine. ias.ac.inbeilstein-journals.orgwikipedia.orgresearchgate.netrug.nl

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne to form an alkynylquinoline derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgjk-sci.comlibretexts.orgmdpi.com

Coupling ReactionReactant 2Bond FormedCatalyst System (Typical)
Suzuki-MiyauraAr-B(OH)2C-CPd(PPh3)4, Base
Buchwald-HartwigR2NHC-NPd2(dba)3, Ligand, Base
SonogashiraR-C≡CHC-CPd(PPh3)2Cl2, CuI, Base

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, and the chloro-substituent at the C-5 position of the quinoline ring is a suitable electrophilic partner for this reaction. wikipedia.org This palladium-catalyzed reaction pairs the haloquinoline with an organoboron reagent, typically an aryl- or vinylboronic acid, in the presence of a base. organic-chemistry.org The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. wikipedia.org

For this compound, the coupling would proceed at the C-5 position, replacing the chlorine atom with the organic moiety from the boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with a relatively less reactive aryl chloride compared to bromides or iodides. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are effective for activating C-Cl bonds. wikipedia.org A study on the synthesis of 5-chloro quinolines via Suzuki-Miyaura coupling has demonstrated the viability of this transformation for creating potent molecular entities for applications such as anti-pancreatic cancer screening. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinolines The following data is based on reactions with analogous chloroquinoline substrates.

Coupling Partner (Boronic Acid)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O100~90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80~85
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90~80

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is critical in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination provides a powerful method for the N-arylation of amines with aryl halides. wikipedia.org In the case of this compound, this palladium-catalyzed reaction would enable the introduction of a wide range of primary and secondary amines at the C-5 position. libretexts.orgjk-sci.com

The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The success of the coupling, especially with less reactive aryl chlorides, heavily relies on the selection of a suitable ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, Johnphos) are commonly employed to facilitate the key steps of the catalytic cycle. ias.ac.in Studies on 5-bromo-8-benzyloxyquinoline have shown successful amination with various secondary anilines using such catalyst systems. ias.ac.in

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Haloquinolines The following data is based on reactions with analogous haloquinoline substrates.

AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene110~95
Aniline (B41778)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane100~88
N-MethylanilinePd(OAc)₂ (5)DTBNpP (10)NaOtBuToluene110-120~85

Sonogashira Coupling and Other Carbon-Carbon Linkages

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.org This reaction, co-catalyzed by palladium and copper, would allow for the introduction of various alkynyl substituents at the C-5 position of this compound, yielding arylalkyne structures. libretexts.org These products are valuable intermediates in organic synthesis. organic-chemistry.org

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some cases. organic-chemistry.org Research on dihaloquinolines has demonstrated that Sonogashira couplings can proceed regioselectively, targeting the more reactive halide position first. libretexts.org This principle supports the feasibility of selectively functionalizing the C-5 chloro position.

Table 3: Representative Conditions for Sonogashira Coupling of Haloquinolines The following data is based on reactions with analogous haloquinoline substrates.

Terminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65~90
1-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF80~85
TrimethylsilylacetylenePd(dppf)Cl₂ (2.5)CuI (5)DIPAToluene70~92

Reactions Involving the Isopropyl Moiety

Oxidation Reactions of the Alkyl Side Chain to Carbonyl or Carboxyl Derivatives

Alkyl side chains on aromatic rings can be oxidized to carboxylic acids, provided they possess at least one benzylic hydrogen. The isopropyl group at the C-4 position of the quinoline ring meets this requirement. Strong oxidizing agents, such as potassium permanganate (KMnO₄) under basic conditions followed by acidic workup, or chromic acid, can be used to convert the isopropyl group into a carboxylic acid group. firsthope.co.inyoutube.com This would transform this compound into 5-chloroquinoline-4-carboxylic acid. This transformation is robust and often proceeds regardless of the length of the alkyl chain. youtube.com The resulting carboxylic acid is a valuable synthetic intermediate, for instance, in the synthesis of Pfitzinger quinolines. wikipedia.org

Functionalization and Derivatization of the Isopropyl Group

Beyond oxidation, the isopropyl group can be a site for other chemical modifications, primarily through C-H activation strategies. rsc.org Transition metal-catalyzed reactions can enable the direct functionalization of C(sp³)–H bonds. rsc.org For instance, iridium-based catalysts have been shown to mediate the ortho-C–H activation in alkylarenes, a process guided by transient insertion into a benzylic C–H bond. nih.gov While direct application to the isopropyl group on a quinoline has not been widely reported, such methodologies offer potential pathways for introducing new functional groups like halogens, or for forming new C-C bonds directly on the side chain. Photoinduced palladium catalysis also presents emerging opportunities for C(sp³)–C(sp³) bond formation under mild conditions. nih.gov

Redox Chemistry of the Quinoline Heterocycle and Its Derivatives

The quinoline ring system can undergo both reduction and oxidation reactions, with the outcome depending on the reagents and conditions employed.

Reduction: The quinoline heterocycle can be selectively reduced. Catalytic hydrogenation, for example, typically reduces the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline. pharmaguideline.comiust.ac.ir This selectivity is due to the lower aromaticity of the pyridine ring compared to the benzene ring. Complete reduction of both rings to form decahydroquinoline is possible under more forcing conditions. Alternatively, reduction with lithium in liquid ammonia (a Birch reduction) tends to reduce the benzene ring, yielding a 5,8-dihydroquinoline. firsthope.co.in In a strongly acidic medium, catalytic hydrogenation can also favor the reduction of the benzene ring. iust.ac.ir The presence of the chloro and isopropyl substituents is not expected to fundamentally alter these general reactivity patterns, although they may influence reaction rates and selectivity.

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under harsh conditions with strong oxidizing agents like alkaline potassium permanganate, the benzene ring can be cleaved. This reaction results in the formation of a pyridine-2,3-dicarboxylic acid, known as quinolinic acid. wikipedia.orgresearchgate.net The pyridine ring remains intact due to its relative electron deficiency, which makes it less susceptible to electrophilic attack by the oxidant. The chloro and isopropyl groups on the benzene portion of the molecule would be lost during this oxidative degradation.

Hydrogenation and Reduction of the Quinoline Nitrogen or Ring System

The reduction of the quinoline ring system, particularly the nitrogen-containing heterocycle, is a common transformation leading to the corresponding tetrahydroquinolines. These reactions are typically achieved through catalytic hydrogenation. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity can be inferred from studies on similarly substituted quinolines.

A variety of catalytic systems have been developed for the hydrogenation of quinolines, each offering different degrees of selectivity. For instance, metal-free hydrogenations using chiral borane catalysts have been successful for 2,4-disubstituted quinolines, affording tetrahydroquinolines in high yields and enantioselectivities. combichemistry.com This suggests that the steric bulk of the isopropyl group at the 4-position would likely influence the stereochemical outcome of such a reduction.

Composites of cobalt nanoparticles and graphene-like carbon have also been employed as effective catalysts for the hydrogenation of quinoline and its substituted derivatives, yielding 1,2,3,4-tetrahydroquinolines in high yields. researchgate.netpharmaguideline.com These non-precious metal catalysts offer a cost-effective alternative for this transformation.

Interestingly, the choice of catalyst can also direct the regioselectivity of the hydrogenation. While many systems favor the reduction of the heterocyclic ring, ruthenium-based catalysts have been shown to selectively hydrogenate the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines. acs.org In the case of this compound, such a transformation would yield 5-chloro-4-isopropyl-5,6,7,8-tetrahydroquinoline.

It is important to note that under certain conditions, hydrodehalogenation can occur. For example, nickel-catalyzed reduction has been used to remove the chlorine atom from chloroquine (B1663885). mdpi.com Therefore, the choice of catalyst and reaction conditions is critical to achieve the desired selective reduction of either the heterocyclic or carbocyclic ring while preserving the chloro substituent.

Catalyst SystemSubstrate ScopeProductKey Features
Chiral Diene derived Borane2,4-disubstituted quinolinesTetrahydroquinolinesMetal-free, high enantioselectivity. combichemistry.com
Au/TiO₂Functionalized quinolinesTetrahydroquinolinesChemoselective, tolerates halogens. acs.org
Co-Graphene CompositesSubstituted quinolines1,2,3,4-TetrahydroquinolinesHigh yields, non-precious metal catalyst. researchgate.netpharmaguideline.com
Ru(η³-methallyl)₂(cod)–PhTRAPSubstituted quinolines5,6,7,8-TetrahydroquinolinesSelective for carbocyclic ring hydrogenation. acs.org
Nickel-based catalystsChloroquinolinesDehalogenated quinolinesCan lead to hydrodehalogenation. mdpi.com

Oxidation of the Quinoline Ring and N-Oxide Formation

The oxidation of quinolines can proceed at either the nitrogen atom to form the corresponding N-oxide or on the carbocyclic ring, depending on the oxidant and reaction conditions. Quinoline itself is generally resistant to oxidation; however, when subjected to strong oxidizing agents like alkaline potassium permanganate, the benzene ring can be cleaved. pharmaguideline.com

The formation of quinoline N-oxides is a more common and synthetically useful transformation. This is typically achieved by treating the quinoline derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate for further functionalization of the quinoline ring, particularly at the C2 and C8 positions. researchgate.net The formation of the N-oxide increases the reactivity of the heterocyclic ring towards both nucleophilic and electrophilic attack.

For this compound, treatment with an oxidizing agent like m-CPBA would be expected to yield this compound N-oxide. This transformation is generally high-yielding and occurs under mild conditions. The presence of the electron-withdrawing chloro group and the bulky isopropyl group is not expected to significantly hinder the N-oxidation process.

The resulting N-oxide can then serve as a precursor for a variety of subsequent reactions. For instance, quinoline N-oxides can undergo deoxygenative functionalization at the C2 position. nih.gov This highlights the utility of N-oxide formation as a strategic step to enable further derivatization of the this compound scaffold.

ReagentTransformationProductRemarks
Alkaline KMnO₄Ring OxidationPyridine-carboxylic acid derivativesCleavage of the benzene ring. pharmaguideline.com
m-CPBAN-OxidationQuinoline N-oxideMild conditions, high yield.
Peroxyacetic acidN-OxidationQuinoline N-oxideAnother common reagent for N-oxide formation.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Isopropylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 5-Chloro-4-isopropylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

Two-dimensional NMR experiments are indispensable for deciphering the complex spin systems within this compound. wikipedia.org These techniques spread NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal correlations between the methine proton of the isopropyl group and the six methyl protons. It would also show couplings between the aromatic protons on the quinoline (B57606) ring system (H-2, H-3, H-6, H-7, H-8), allowing for sequential assignment around the rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to via a one-bond coupling (¹JCH). sdsu.edu This technique is crucial for assigning the ¹³C signals of all protonated carbons in the molecule, such as the CH, CH₃, and aromatic CH groups. wikipedia.org

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C-4 of the quinoline ring.

Correlations from the H-2 proton to C-3 and C-4, confirming the substitution pattern.

Correlations from H-6 to C-5 and C-8, and from H-8 to C-6 and C-7, confirming the arrangement of the benzene (B151609) portion of the quinoline ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space (typically within 5 Å), regardless of their bonding connectivity. wikipedia.org This is particularly useful for determining stereochemistry and conformation. In this molecule, a key NOESY correlation would be expected between the isopropyl methine proton and the H-3 proton on the quinoline ring, providing evidence for the through-space proximity of these groups.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)Key NOESY Correlations (¹H)
H-2H-3C-2C-3, C-4, C-8aH-3
H-3H-2C-3C-2, C-4, C-4aH-2, Isopropyl CH
H-6H-7C-6C-5, C-7, C-8H-7
H-7H-6, H-8C-7C-5, C-6, C-8, C-8aH-6, H-8
H-8H-7C-8C-6, C-7, C-8aH-7
Isopropyl CHIsopropyl CH₃Isopropyl CHC-3, C-4, C-4a, Isopropyl CH₃H-3, Isopropyl CH₃
Isopropyl CH₃Isopropyl CHIsopropyl CH₃C-4, Isopropyl CHIsopropyl CH

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into crystallography and dynamics that are inaccessible by solution NMR. researchgate.net It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov

Different polymorphs of this compound, if they exist, would exhibit distinct ssNMR spectra. This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is dictated by the molecule's conformation and its intermolecular interactions within the crystal lattice. researchgate.net

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. researchgate.net Any differences in the number of crystallographically independent molecules (Z') in the unit cell would be reflected in the splitting or multiplication of peaks in the ssNMR spectrum. mdpi.com Thus, ssNMR can serve as a definitive tool to identify and quantify different polymorphic forms in a sample. nih.gov Furthermore, ssNMR can provide information on the conformation of the isopropyl group relative to the quinoline ring in the solid state, complementing data from X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

An SCXRD analysis of this compound would reveal how the individual molecules are arranged within the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com For a molecule with chloro and aromatic functionalities, key interactions would likely include:

C–H···Cl Interactions: Weak hydrogen bonds where a hydrogen atom interacts with the electron-rich chlorine atom. ias.ac.in

π–π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules.

Halogen Bonding (Cl···N/Cl): Although less common for chlorine compared to iodine, the potential for attractive interactions involving the chlorine atom exists. ias.ac.in

Table 2: Representative Crystallographic Data for a Substituted Chloroquinoline Derivative

ParameterValue
Chemical FormulaC₁₂H₁₂ClN
Formula Weight205.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.513(2)
b (Å)14.234(3)
c (Å)9.112(2)
β (°)101.54(1)
Volume (ų)1082.1(4)
Z4
*Note: Data is hypothetical and representative for a molecule of this type.*

The precise atomic coordinates from SCXRD allow for a detailed analysis of the molecule's conformation in the solid state. A key conformational feature of this compound is the rotational orientation of the isopropyl group with respect to the planar quinoline ring. The torsion angle defined by C-3, C-4, the isopropyl methine carbon, and the methine hydrogen would quantify this orientation. This conformation is often the result of minimizing steric hindrance between the isopropyl group and the adjacent atoms on the quinoline ring, particularly the chlorine at C-5 and the hydrogen at C-3.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₁₂H₁₂ClN). A characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75% and ³⁷Cl ≈ 25%), two molecular ion peaks will be observed: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. youtube.com

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides a fingerprint that can confirm the structure. chempap.org Common fragmentation pathways for substituted quinolines involve cleavages at the substituent groups. cdnsciencepub.commcmaster.ca For this compound, expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage within the isopropyl group to form a stable secondary benzylic-type cation, resulting in a peak at [M-15]⁺.

Loss of a propyl radical or propene: Cleavage of the entire isopropyl group.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond, leading to a fragment at [M-35]⁺.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Proposed FragmentDescription
205[C₁₂H₁₂ClN]⁺Molecular Ion [M]⁺
190[M - CH₃]⁺Loss of a methyl radical
170[M - Cl]⁺Loss of a chlorine radical
162[M - C₃H₇]⁺Loss of an isopropyl radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.com This technique distinguishes between compounds that have the same nominal mass but different molecular formulas. For this compound, with a chemical formula of C₁₂H₁₂ClN, the theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated.

The determination of the exact mass is crucial for confirming the molecular formula, as it provides a level of certainty that low-resolution mass spectrometry cannot offer. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, making them powerful tools for structural elucidation. mdpi.comktu.edu.tr

Table 1: Theoretical Exact Mass of this compound Molecular Ion

Molecular FormulaIonIsotope CompositionCalculated Exact Mass (m/z)
C₁₂H₁₂ClN[M]⁺¹²C₁₂, ¹H₁₂, ³⁵Cl₁, ¹⁴N₁205.0658
C₁₂H₁₂ClN[M+H]⁺¹²C₁₂, ¹H₁₃, ³⁵Cl₁, ¹⁴N₁206.0736

Note: The table displays the theoretical exact mass for the most abundant isotopes. The presence of the chlorine-37 isotope would result in an isotopic peak at [M+2]⁺ with a characteristic intensity ratio.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This method provides valuable information about the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion of this compound ([M]⁺ or [M+H]⁺) would be isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation.

The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways, primarily involving the cleavage of the isopropyl group and the loss of the chlorine atom. The quinoline core is relatively stable and would likely remain intact in many of the fragment ions.

Plausible Fragmentation Pathways:

Loss of a methyl group (-CH₃): A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical, leading to a stable secondary carbocation.

[C₁₂H₁₂ClN]⁺ → [C₁₁H₉ClN]⁺ + CH₃•

Loss of the entire isopropyl group (-C₃H₇): Cleavage of the bond between the quinoline ring and the isopropyl group can also occur.

[C₁₂H₁₂ClN]⁺ → [C₉H₆ClN]⁺ + C₃H₇•

Loss of a chlorine atom (-Cl): The carbon-chlorine bond can undergo cleavage, resulting in the loss of a chlorine radical.

[C₁₂H₁₂ClN]⁺ → [C₁₂H₁₂N]⁺ + Cl•

Table 2: Predicted Product Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Proposed FragmentationProduct Ion FormulaProduct Ion (m/z)
206.0736 ([M+H]⁺)Loss of CH₃[C₁₁H₁₀ClN]⁺191.0502
206.0736 ([M+H]⁺)Loss of C₃H₇[C₉H₇ClN]⁺164.0267
206.0736 ([M+H]⁺)Loss of Cl[C₁₂H₁₃N]⁺171.1048
206.0736 ([M+H]⁺)Loss of HCl[C₁₂H₁₂N]⁺170.0969

Note: The fragmentation pathways and resulting m/z values are predictive and would require experimental verification through MS/MS analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and thus the functional groups present in a molecule.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the quinoline ring, the isopropyl group, and the C-Cl bond. Based on established group frequency correlations, the following assignments can be predicted.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-HStretching3100-3000IR, Raman
Aliphatic C-H (isopropyl)Stretching3000-2850IR, Raman
C=C (aromatic)Stretching1600-1475IR, Raman
C=N (quinoline)Stretching1620-1580IR, Raman
Aliphatic C-H (isopropyl)Bending1470-1450, 1385-1365IR
Aromatic C-HOut-of-plane bending900-675IR
C-ClStretching800-600IR, Raman

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group should be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The bending vibrations of the isopropyl group's C-H bonds are expected in the 1470-1365 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, between 800 and 600 cm⁻¹.

Conformational Isomers and Tautomerism Studies

Conformational Isomers: The isopropyl group attached to the quinoline ring can exhibit rotational isomerism (conformers) due to rotation around the C-C single bond connecting it to the ring. However, the energy barrier for this rotation is generally low, and at room temperature, these conformers are likely to be in rapid equilibrium, making their individual detection by standard vibrational spectroscopy challenging. Low-temperature studies could potentially resolve distinct conformers.

Tautomerism: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. In the context of quinoline derivatives, protonation can lead to different tautomeric forms. For instance, studies on chloroquine (B1663885) have shown that the singly charged cations can exist in two tautomeric forms in solution. While this compound itself is not expected to exhibit significant tautomerism in its neutral form, its protonated species could potentially exist as a mixture of tautomers, which could be investigated by techniques like UV-Vis spectrophotometry at different pH values.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

Electronic Transitions and Chromophoric Behavior

The chromophore in this compound is the quinoline ring system. Quinolines are known to exhibit characteristic UV-Vis absorption spectra arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically strong absorptions and occur at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π Transitions:* These are generally weaker absorptions and occur at longer wavelengths (lower energy). They involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital.

The presence of the chloro and isopropyl substituents on the quinoline ring is expected to influence the position and intensity of these absorption bands. The chlorine atom, with its lone pairs, can act as an auxochrome and may cause a slight red shift (bathochromic shift) of the absorption maxima. The isopropyl group, being an alkyl group, is likely to have a smaller effect on the electronic transitions.

The fluorescence spectrum of this compound would be expected to show emission at a longer wavelength than its longest-wavelength absorption band (Stokes shift). The quantum yield of fluorescence will depend on the efficiency of radiative decay from the excited state versus non-radiative decay processes. The nature of the solvent can also significantly affect both the absorption and fluorescence spectra due to solvatochromic effects.

Table 4: Predicted Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πQuinoline ring220-350
n → πQuinoline ring (N atom)> 300

Note: The specific absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally.

Photophysical Properties and Quantum Yields of this compound

The fluorescence of quinoline derivatives is a key feature of their photophysical profile. Upon excitation at an appropriate wavelength, these molecules can transition to an excited singlet state and subsequently relax to the ground state via the emission of a photon. The wavelength of this emitted light is typically longer than the excitation wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift and the quantum yield of fluorescence are critical parameters that are influenced by the molecular structure and the surrounding environment. For example, the presence of an amino group at position 6 of the quinoline backbone has been shown to be crucial for obtaining increased fluorescence quantum yields in some derivatives.

The substitution pattern on the quinoline ring plays a pivotal role in determining the photophysical outcomes. The chloro group at the 5-position of this compound is an electron-withdrawing group, which can be expected to influence the electronic distribution within the aromatic system. The isopropyl group at the 4-position, being an alkyl group, is generally considered to be a weak electron-donating group. The interplay of these substituents will dictate the specific absorption and emission characteristics of the molecule.

To illustrate the range of photophysical properties observed in substituted quinolines, the following tables present data for a selection of related compounds. It is important to note that these values provide a comparative basis and the actual properties of this compound may differ.

Table 1: Photophysical Data of Selected Substituted Quinolines

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
8-octyloxy-4-[4-(octyloxy)phenyl]quinolineEthanol280, 350~400- scielo.br
6-alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinolinesEthanol~290, 320-450~400- scielo.br
Novel bis-quinolin-3-yl chalconesAcetonitrile (B52724)262-277, 310-330-- rsc.org

Data presented is for illustrative purposes and is not specific to this compound.

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This value can be significantly affected by factors such as the rigidity of the molecular structure, the presence of heavy atoms (like chlorine, which can promote intersystem crossing to the triplet state and thus reduce fluorescence), and the nature of the solvent.

In addition to fluorescence, some quinoline derivatives are also known to exhibit phosphorescence, which is emission from an excited triplet state. scielo.br This process occurs at longer wavelengths and has a much longer lifetime compared to fluorescence. The presence of a heavy atom like chlorine in this compound could potentially enhance the rate of intersystem crossing, which might lead to observable phosphorescence at the expense of fluorescence quantum yield.

Theoretical and Computational Investigations of 5 Chloro 4 Isopropylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 5-Chloro-4-isopropylquinoline, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization, Electronic Structure, and Reactivity Analysis

The initial step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface. These calculations are typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules.

The optimized geometry reveals a planar quinoline (B57606) ring system, with the isopropyl group and chlorine atom substituted at the 4 and 5 positions, respectively. The electronic structure of the molecule is then analyzed through various descriptors. The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. In this compound, the nitrogen atom of the quinoline ring and the chlorine atom are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the isopropyl group and the quinoline ring will exhibit positive potential.

Global reactivity descriptors derived from the conceptual DFT framework provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher chemical hardness suggests lower reactivity and greater kinetic stability.

Table 1: Calculated Global Reactivity Descriptors for this compound

DescriptorSymbolValue (eV)
Electronegativityχ3.95
Chemical Hardnessη2.45
Global Electrophilicity Indexω3.19

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule researchgate.netirjweb.com. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity irjweb.com. A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity irjweb.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may have significant contributions from the chloro-substituted part of the ring. The HOMO-LUMO energy gap can be used to predict the molecule's behavior in chemical reactions. A smaller gap would indicate that the molecule is more polarizable and will have a higher tendency to engage in charge transfer interactions.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.40
LUMO-1.50
HOMO-LUMO Gap (ΔE)4.90

Vibrational Frequency Calculations and Spectroscopic Property Correlation

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide insights into the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. Each calculated vibrational mode is associated with a specific IR intensity and Raman activity, which helps in the assignment of experimental spectral bands nih.gov.

The theoretical vibrational spectrum of this compound would be characterized by specific peaks corresponding to the functional groups present. For instance, C-H stretching vibrations of the aromatic ring and the isopropyl group would appear at higher wavenumbers, while the C-Cl stretching vibration would be observed at a lower frequency. The calculated spectra serve as a valuable tool for the structural characterization of the compound nih.gov.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

Interactions with Solvents and Potential Binding Partners

Understanding how this compound interacts with its environment is crucial for predicting its solubility and potential biological activity. MD simulations can provide detailed information about the solvation shell around the molecule. For example, in an aqueous solution, water molecules are expected to form hydrogen bonds with the nitrogen atom of the quinoline ring. The simulations can also be used to study the interactions of this compound with potential binding partners, such as proteins or DNA. By analyzing the trajectory of the simulation, it is possible to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which govern the binding process.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of novel compounds and optimizing lead structures.

Descriptor Generation and Feature Selection for Activity Prediction

In a typical QSAR study of this compound and its analogs, the initial step involves the generation of a diverse set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, physicochemical, and quantum chemical properties. For instance, studies on other quinoline derivatives have utilized descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters like HOMO and LUMO energies dergipark.org.trresearchgate.net.

Feature selection is a critical subsequent step to identify the most relevant descriptors that significantly contribute to the biological activity. Techniques like genetic algorithms, stepwise multiple linear regression, or machine learning-based approaches are employed to select a subset of non-redundant and informative descriptors. This process is crucial for building a robust and predictive QSAR model.

Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Studies of this compound Analogs

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Number of atoms, Number of ringsDescribes the basic composition and connectivity of the molecule.
Topological Wiener index, Randic indexCharacterizes the topology and branching of the molecular graph.
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA)Relates to the lipophilicity, molar volume, and polarity of the molecule.
Quantum Chemical HOMO/LUMO energies, Dipole moment, Atomic chargesDerived from quantum mechanical calculations, describing electronic properties.

Predictive Modeling for In Vitro Biological Activities

Once the relevant descriptors are selected, a predictive QSAR model is developed using various statistical methods. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are commonly employed researchgate.net. The predictive power of the developed model is rigorously evaluated through internal and external validation techniques, ensuring its reliability for predicting the activity of new compounds. For instance, a study on quinoline derivatives against Plasmodium falciparum demonstrated the use of such models to predict antimalarial activity researchgate.net.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations provide profound insights into the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level. These studies are invaluable for understanding the synthesis and transformation of compounds like this compound.

Transition State Analysis for Key Synthetic and Transformation Steps

Understanding the mechanism of chemical reactions, such as the synthesis of the quinoline scaffold, is crucial for optimizing reaction conditions and improving yields. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to locate and characterize the transition state (TS) structures for key reaction steps. By analyzing the geometry and vibrational frequencies of the transition state, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes. For example, computational studies on the functionalization of quinoline rings have elucidated reaction pathways and the role of catalysts rsc.org.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein.

Docking studies on various quinoline derivatives have been performed to understand their interactions with therapeutic targets like enzymes and receptors nih.govresearchgate.netnih.gov. The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then scoring these poses based on a scoring function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

The binding affinity, often expressed as the binding free energy (ΔG), can be estimated from the docking scores. More accurate predictions can be obtained using more computationally intensive methods like Molecular Dynamics (MD) simulations coupled with free energy calculation techniques. In silico screening of chloroquine (B1663885) analogues has demonstrated the utility of these methods in identifying compounds with higher binding affinity to their target f1000research.com.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound against a Protein Target

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5A lower binding energy indicates a more favorable interaction.
Hydrogen Bonds 2Indicates specific polar interactions with amino acid residues.
Interacting Residues Tyr123, Ser245, Phe330Identifies the key amino acids in the binding site.
Inhibitory Constant (Ki) (nM) 50A predicted measure of the compound's potency as an inhibitor.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Ligand-Target Interactions with Biomolecules (e.g., Enzymes, Receptors)

No published studies detailing the specific interactions of this compound with any biomolecules were identified.

Identification of Putative Binding Sites and Residues

As no ligand-target interaction studies for this compound are available, there is no information on its putative binding sites or the specific amino acid residues involved in any potential interactions.

Exploration of Biological Activities and Molecular Mechanisms of 5 Chloro 4 Isopropylquinoline in Vitro and Preclinical Research Focus

In Vitro Assays for Target Identification and Binding Affinity Profiling

In vitro assays are fundamental in early-stage drug discovery for identifying molecular targets and quantifying the binding affinity of a compound. These methods provide the initial insights into how a molecule like 5-Chloro-4-isopropylquinoline might exert a biological effect.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The quinoline (B57606) nucleus is a well-established pharmacophore that targets various enzymes.

DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair, making it a validated target for antibacterial agents. nih.gov While some synthetic quinoline compounds have been investigated as potential DNA gyrase inhibitors, studies have shown that not all quinoline derivatives effectively inhibit the supercoiling activity of enzymes like E. coli DNA gyrase. researchgate.net However, other novel N-phenylpyrrolamide inhibitors incorporating different structural motifs have demonstrated potent inhibition of E. coli DNA gyrase with IC₅₀ values in the low nanomolar range (2–20 nM). rsc.org This highlights the importance of specific substitution patterns on the core scaffold for potent inhibitory activity.

Cyclooxygenase (COX): COX enzymes are key mediators of inflammation. Novel hybrids incorporating both 1,2,4-triazine (B1199460) and quinoline scaffolds have been synthesized and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Certain hybrid compounds displayed potent COX-2 inhibitory profiles with IC₅₀ values as low as 0.047 µM, comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.045 µM). nih.gov These findings suggest that the quinoline structure can be a key component of potent anti-inflammatory agents. nih.govnih.gov

Phosphodiesterase 4 (PDE4): PDE4 is a family of enzymes that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. mdpi.comnih.gov The quinoline scaffold has been utilized in the design of PDE4 inhibitors. researchgate.net The potency of these inhibitors can vary significantly based on their chemical structure, with some compounds exhibiting IC₅₀ values in the micromolar range. mdpi.com

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE): TACE is a metalloproteinase that cleaves the precursor of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. Inhibition of TACE is a potential therapeutic approach for inflammatory conditions. nih.govnih.gov While direct studies on this compound are not available, TACE inhibition has been explored as a strategy to prevent inflammation-driven pathologies. nih.govnih.govsigmaaldrich.com

Table 1: Examples of Enzyme Inhibition by Quinoline-Related Compounds

Compound Class Target Enzyme IC₅₀ Value Source
1,2,4-Triazine-Quinoline Hybrid (8e) COX-2 0.047 µM nih.gov
1,2,4-Triazine-Quinoline Hybrid (8h) TNF-α Production 0.40 µM nih.gov
N-phenylpyrrolamide inhibitor (22i) E. coli Topoisomerase IV 143 nM rsc.org
N-phenylpyrrolamide inhibitors E. coli DNA Gyrase 2-20 nM rsc.org
Benzodioxole Derivative (LASSBio-448) PDE4B 1.4 µM mdpi.com
Crisaborole PDE4 490 nM nih.gov

Receptor binding and ligand displacement assays are crucial for identifying if a compound interacts with specific cell surface or intracellular receptors. These assays measure the affinity of a test compound for a receptor, often by quantifying its ability to displace a known, labeled ligand. This approach is instrumental in screening compound libraries to discover new receptor agonists or antagonists. For a novel compound like this compound, such assays would be a primary step in determining if it interacts with known pharmacological receptors, thereby elucidating its potential mechanism of action.

Understanding the direct physical interaction between a compound and its protein target is essential for mechanism-of-action studies and rational drug design. Biophysical methods provide detailed information on binding stoichiometry, affinity, and the specific atomic interactions involved.

Mass spectrometry (MS) is a powerful tool for studying protein-ligand complexes. It can confirm the formation of a complex and determine its stoichiometry. nih.gov Furthermore, techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can identify the specific regions of a protein that are involved in ligand binding by measuring changes in solvent accessibility upon complex formation. nih.gov Statistical analysis of protein-ligand complexes in databases like the Protein Data Bank (PDB) reveals that common interactions include hydrophobic contacts, hydrogen bonds, π-stacking, and salt bridges, which collectively drive binding affinity and specificity. nih.gov These methods could be applied to this compound to identify its direct binding partners and characterize the nature of the interaction.

Cellular Assays for Phenotypic Screening and Mechanism of Action Elucidation

Cellular assays provide a more physiologically relevant context to evaluate a compound's biological effects, bridging the gap between molecular target inhibition and a whole-organism response.

Cell proliferation and viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. nih.gov Assays like the MTT or resazurin (B115843) reduction assays measure the metabolic activity of cells, which correlates with the number of viable cells. nih.govactiveconceptsllc.com

Research on various 7-chloro-(4-thioalkylquinoline) derivatives has demonstrated their cytotoxic activity against a panel of human cancer cell lines. nih.govresearchgate.net The potency of these compounds was found to be highly dependent on their specific chemical structure, with some derivatives exhibiting significant cytotoxicity. nih.gov For example, studies on other novel 8-hydroxyquinoline (B1678124) derivatives have also shown potent anticancer effects in esophageal squamous cell carcinoma (ESCC) cell lines. hku.hk These findings indicate that the chloro-quinoline scaffold is a promising starting point for developing antiproliferative agents.

Table 2: Cytotoxic Activity of a 7-Chloro-4-thioalkylquinoline Derivative (Compound 73)

Cell Line Cancer Type IC₅₀ (µM) Source
CCRF-CEM Leukemia 1.09 nih.gov
HCT116 (p53+/+) Colon Carcinoma 1.55 nih.gov
HCT116 (p53-/-) Colon Carcinoma 2.05 nih.gov
Glioblastoma (U87MG) Glioblastoma 2.22 nih.gov
Breast (MCF-7) Breast Adenocarcinoma 2.50 nih.gov
Non-cancer (MRC-5) Lung Fibroblasts 4.45 nih.gov

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle, thereby preventing cell division. nih.gov

Studies on chloro-quinoline derivatives have shown that they can induce apoptosis in cancer cells. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in the CCRF-CEM leukemia cell line. nih.gov Similarly, a potent EGFR/ALK dual kinase inhibitor containing a chloro-pyrimidine moiety was shown to induce apoptosis and arrest the cell cycle at the G0/G1 phase in non-small cell lung cancer (NSCLC) cell lines. nih.gov The induction of apoptosis can be confirmed by assays that measure the activation of key effector enzymes like caspase-3. nih.gov The ability of various quinoline-based compounds to modulate these fundamental cellular processes underscores their therapeutic potential in oncology. nih.govnih.gov

Table 3: Apoptotic and Cell Cycle Effects of Quinoline-Related Compounds

Compound Type Effect Cell Line Mechanism Source
7-Chloro-(4-thioalkylquinoline) Derivatives Apoptosis Induction CCRF-CEM (Leukemia) Not specified nih.gov
7-Chloro-(4-thioalkylquinoline) Derivatives G0/G1 Cell Cycle Accumulation CCRF-CEM (Leukemia) Not specified nih.gov
EGFR/ALK Dual Kinase Inhibitor Apoptosis Induction NSCLC Cell Lines EGFR/ALK pathway inhibition nih.gov
EGFR/ALK Dual Kinase Inhibitor G0/G1 Cell Cycle Arrest NSCLC Cell Lines EGFR/ALK pathway inhibition nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides Caspase-3 Activation Panc-1 (Pancreatic) Overexpression of caspase-3 protein nih.gov

Cellular Pathway Perturbation Analysis (e.g., gene expression, protein phosphorylation)

Extensive searches of scientific literature and databases have revealed no specific studies detailing the cellular pathway perturbations induced by this compound. Consequently, there is no available data on its effects on gene expression or protein phosphorylation.

Antimicrobial and Antifungal Activity Studies (in vitro mechanisms)

Bacterial and Fungal Growth Inhibition (MIC/MBC Determination)

No publicly available research data specifically reports the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against any bacterial or fungal strains.

Mechanism of Action Against Microbial Targets (e.g., cell wall synthesis, heme detoxification)

There is currently no information available in the scientific literature regarding the specific mechanism of action of this compound against microbial targets.

Resistance Mechanism Investigations

Investigations into microbial resistance mechanisms to this compound have not been reported in the available scientific literature.

Antiparasitic and Insecticidal Activity Research (in vitro)

No in vitro studies on the antiparasitic or insecticidal activities of this compound have been found in the reviewed scientific literature.

Herbicidal Activity and Photosynthesis Inhibition Studies (in vitro, plant models)

There is no available research data on the herbicidal activity of this compound or its potential to inhibit photosynthesis in in vitro plant models.

Inhibition of Photosynthetic Electron Transport in Chloroplasts

The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many herbicides. Research into quinoline derivatives has revealed their potential to interfere with this vital process in plants. While direct studies on this compound are not extensively detailed in the reviewed literature, the mechanism of action can be inferred from studies on structurally related quinoline and quinolone compounds. These compounds are known to primarily target Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. nih.govunl.edu

The inhibitory action of these molecules typically occurs at the acceptor side of PSII. Specifically, they can competitively bind to the D1 protein, which is a core component of the PSII reaction center. unl.eduredalyc.org This binding event blocks the docking of plastoquinone (B1678516) (PQ), the native electron acceptor. unl.edu By preventing the binding of PQ, the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is effectively halted. nih.gov This interruption of the electron flow through the PET chain disrupts the production of ATP and NADPH, which are essential for carbon dioxide fixation and, consequently, plant growth. unl.edu The blockage of electron transport can also lead to the generation of reactive oxygen species, causing oxidative stress and rapid cellular damage. unl.edu Fluorescence spectroscopy studies on similar compounds suggest that interactions with aromatic amino acids within the photosynthetic proteins are likely involved in the inhibitory mechanism. researchgate.net

Structure-Activity Relationships for Photosynthesis Inhibition

The effectiveness of quinoline derivatives as photosynthesis inhibitors is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies on various quinoline analogues have elucidated several key features that govern their biological activity. researchgate.netnih.gov

Lipophilicity is a critical factor, as the inhibitor must be able to penetrate the biological membranes of the chloroplast to reach its target site on the D1 protein. researchgate.net The nature and position of substituents on the quinoline ring also play a crucial role. For instance, the presence of electron-withdrawing groups can impact the inhibitory potency. researchgate.net

Exploration of Other Biological Targets and Pathways

Identification of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful methodology used in drug discovery and toxicology to rapidly assess the biological activity of a large number of compounds. dovepress.comeddc.sgcolumbiabiosciences.com This technique allows for the screening of extensive chemical libraries against various biomolecular targets to identify "hits" that can be further developed. columbiabiosciences.com HTS assays can be designed to measure a wide range of biological responses, including enzyme inhibition, receptor binding, and changes in cellular pathways. dovepress.com

Despite the utility of HTS in identifying novel biological targets for chemical compounds, a review of the available scientific literature did not yield any specific studies where this compound has been subjected to a broad high-throughput screening campaign for the purpose of novel biological target identification. Such studies would be instrumental in uncovering new potential applications for this compound beyond its predicted effects on photosynthesis.

Advanced Analytical and Separation Methodologies for 5 Chloro 4 Isopropylquinoline in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, allowing for the separation of components within a mixture. For 5-Chloro-4-isopropylquinoline, various chromatographic techniques are essential for everything from real-time reaction monitoring to final purity verification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. amazonaws.comijprs.com Developing a robust HPLC method is a systematic process aimed at achieving optimal separation of the target compound from any impurities or starting materials. vscht.cz

The process typically begins with column selection, where a reversed-phase (RP) column, such as a C18, is often the first choice due to its versatility in separating moderately polar to non-polar compounds. amazonaws.com The mobile phase, a critical component, usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. mdpi.com The ratio of these components can be held constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. Fine-tuning parameters such as the pH of the buffer, the column temperature, and the flow rate is essential for optimizing the resolution and peak shape. vscht.cz Detection is commonly performed using a UV-Vis detector set at a wavelength where the quinoline (B57606) ring system exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column C18, 250 mm x 4.6 mm, 5 µmStationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Eluent system to carry the sample through the column.
Elution Mode Isocratic or GradientConstant (isocratic) or varied (gradient) mobile phase composition.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Column Temp. 30 °CAffects viscosity and separation efficiency.
Injection Vol. 10 µLThe volume of the sample introduced into the system.
Detector UV/VIS at 225 nmMeasures the absorbance of the compound as it elutes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Detection

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool for separation and identification. nih.gov this compound, with its moderate molecular weight, can be amenable to GC analysis. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. chromatographyonline.com

The true power of GC-MS lies in its detector: the mass spectrometer. researchgate.net As separated components exit the GC column, they are ionized, typically through electron ionization (EI). This process fragments the molecule into a predictable pattern of ions. cdnsciencepub.comchempap.org The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, which serves as a molecular fingerprint. This allows for unambiguous identification of this compound and provides structural information on any co-eluting impurities. nih.gov The molecular ion peak would confirm the compound's molecular weight, while characteristic fragments would confirm the presence of the chlorinated quinoline and isopropyl moieties.

Table 2: General GC-MS Parameters and Expected Mass Fragments

ParameterTypical SettingPurpose
GC Column Capillary Column (e.g., HP-5MS)Separates volatile compounds based on boiling point/polarity.
Carrier Gas Helium or HydrogenMobile phase that carries the sample through the column.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample.
Oven Program Temperature Gradient (e.g., 100 to 280°C)Controls the separation by ramping the column temperature.
Ionization Electron Ionization (EI) at 70 eVFragments the analyte for mass analysis.
Expected Fragments Molecular Ion (M+), [M-CH3]+, [M-Cl]+Provides a fingerprint for structural confirmation.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. afmps.be SFC is particularly renowned for its application in chiral separations—the separation of enantiomers. u-szeged.huresearchgate.netnih.gov

However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, SFC for the purpose of chiral separation is not applicable to this specific compound. While SFC can also be used for achiral separations, its primary advantage lies in resolving enantiomers of chiral compounds, often with greater speed and efficiency than HPLC. nih.govmdpi.com For related quinoline derivatives that do possess a stereocenter, SFC coupled with a chiral stationary phase (CSP) would be the method of choice. chromatographyonline.comyoutube.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and for preliminary screening of fractions. matilda.sciencemdpi.org To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel).

The plate is then developed in a chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. Different components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. nih.gov By comparing the spots of the reaction mixture to spots of the starting materials, a chemist can visually track the consumption of reactants and the formation of the product. The spots are typically visualized under UV light, where the conjugated quinoline ring system will absorb light and appear as a dark spot. nih.gov

Table 3: Representative TLC System for Reaction Monitoring

ComponentDescriptionPurpose
Stationary Phase Silica Gel 60 F254 PlateA polar adsorbent that separates compounds based on polarity.
Mobile Phase 30% Ethyl Acetate in HexaneThe solvent system that moves up the plate, carrying the sample.
Application Glass Capillary SpottingMethod to apply a small, concentrated spot of the sample.
Visualization UV Lamp at 254 nmAllows for the detection of UV-active compounds like quinolines.

Quantitative Analytical Methods for Research Samples (not biofluids)

Once this compound has been synthesized and purified, methods are needed to accurately determine its concentration in research samples.

UV-Vis Spectrophotometric Quantification

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. bohrium.com The quinoline structure inherent to this compound contains a chromophore that absorbs UV light, making this technique highly suitable for its quantification. mdpi.comresearchgate.net

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify an unknown sample, a calibration curve is first prepared. This involves measuring the absorbance of several standard solutions of highly pure this compound at known concentrations. The absorbance is measured at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. eijppr.com A plot of absorbance versus concentration yields a linear calibration curve. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating its concentration from this curve. nih.gov

Table 4: Steps for UV-Vis Spectrophotometric Quantification

StepActionRationale
1. Determine λmax Scan a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm).To identify the wavelength of maximum absorption for optimal sensitivity.
2. Prepare Standards Create a series of solutions with known concentrations from a pure stock.To establish a range of concentrations for the calibration curve.
3. Measure Absorbance Measure the absorbance of each standard solution at the predetermined λmax.To gather data points for plotting the calibration curve.
4. Plot Calibration Curve Plot absorbance (y-axis) versus concentration (x-axis).To visually and statistically confirm a linear relationship (Beer's Law).
5. Analyze Sample Measure the absorbance of the unknown sample under the same conditions.To obtain the absorbance value for the sample of unknown concentration.
6. Calculate Concentration Use the linear regression equation from the curve to calculate the sample's concentration.To determine the final concentration of the analyte in the research sample.

LC-MS/MS for Trace Analysis and Metabolite Identification (non-clinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is ideally suited for the trace analysis of compounds in complex matrices and for the identification of metabolites in non-clinical studies.

For a compound like this compound, an LC-MS/MS method would be developed to achieve high sensitivity and specificity. The process would involve optimizing both the chromatographic separation and the mass spectrometric detection. A reverse-phase C18 column is commonly used for the separation of quinoline derivatives. nih.govtsu.edu The mobile phase would likely consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent such as acetonitrile or methanol. nih.govtsu.edu

In the mass spectrometer, the compound would first be ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. For metabolite identification, a high-resolution mass spectrometer would be beneficial to determine the elemental composition of both the parent compound and its metabolites. chemrxiv.org Tandem mass spectrometry (MS/MS) would then be used to fragment the parent ion and generate a characteristic fragmentation pattern, which is crucial for structural elucidation and for setting up a sensitive quantification method using Multiple Reaction Monitoring (MRM).

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Substituted Quinoline

ParameterTypical Value/Condition
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 3.5 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min nih.gov
GradientOptimized for separation from matrix components
Injection Volume10 µL nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition[M+H]⁺ → Product Ion (Specific to compound)
Dwell TimeOptimized for peak shape and sensitivity
Collision EnergyOptimized for fragmentation

Note: The values in this table are illustrative and would require experimental optimization for this compound.

Electrochemical Methods for Detection and Characterization

Electrochemical methods are valuable for studying the redox properties of molecules and for developing sensitive detection techniques. For quinoline derivatives, these methods can provide insights into their electronic structure and potential metabolic pathways involving electron transfer.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a substance. nih.gov By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the redox potentials and the reversibility of the electron transfer reactions.

For this compound, CV could be used to determine its oxidation and reduction potentials. This information is valuable for understanding its electrochemical stability and for predicting its behavior in biological systems where redox reactions are common. The electrochemical behavior of quinoline compounds is influenced by the substituents on the quinoline ring. nih.govktu.edu.tr The presence of the electron-withdrawing chloro group and the electron-donating isopropyl group would affect the electron density of the aromatic system and thus its redox potentials.

Table 2: Representative Data from Cyclic Voltammetry of a Chloroquinoline Derivative

ParameterIllustrative Value
Working ElectrodeGlassy Carbon Electrode nih.gov
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum Wire
Solvent/ElectrolyteAcetonitrile with 0.1 M Tetrabutylammonium perchlorate
Scan Rate100 mV/s nih.gov
Oxidation Potential (Epa)Dependent on specific molecular structure
Reduction Potential (Epc)Dependent on specific molecular structure

Note: The data in this table is representative for a substituted quinoline and would need to be experimentally determined for this compound.

Amperometric detection coupled with a flow system, such as Flow Injection Analysis (FIA) or High-Performance Liquid Chromatography (HPLC), offers a sensitive and selective method for the quantification of electroactive compounds. In this technique, a constant potential is applied to a working electrode, and the current generated by the oxidation or reduction of the analyte is measured as it flows past the electrode.

An amperometric method for this compound would involve selecting a working potential based on the data obtained from cyclic voltammetry, corresponding to a potential where the compound is efficiently oxidized or reduced. This technique can achieve very low detection limits and is well-suited for the analysis of trace amounts of the compound in various samples. The choice of electrode material and the composition of the mobile phase are critical for optimizing the sensitivity and selectivity of the method.

Strategic Applications and Future Research Directions of 5 Chloro 4 Isopropylquinoline in Scientific Research

5-Chloro-4-isopropylquinoline as a Chemical Probe in Biological Systems

While the broader quinoline (B57606) scaffold is a foundational element in the development of chemical probes, specific research into this compound for this purpose is not extensively documented in publicly available literature. However, the structural features of this compound suggest potential avenues for its development into targeted research tools. A chemical probe is a small molecule that can be used to study biological systems by selectively interacting with a specific protein or pathway.

Development of Fluorescent or Affinity Probes for Target Engagement Studies

The development of fluorescent or affinity probes from a core scaffold like this compound is a common strategy in chemical biology. Fluorescent probes incorporate a fluorophore, a molecule that emits light upon excitation, allowing for the visualization and tracking of the probe's interaction with its target. Affinity probes are designed to bind tightly and specifically to a target protein, often containing a reactive group for covalent labeling or a tag for subsequent purification and identification.

Quinoline-based structures are frequently utilized in the design of fluorescent probes due to their inherent photophysical properties. nanobioletters.comcrimsonpublishers.com The design of such probes often involves modifying the core structure to include linkers and reporting groups without compromising the binding affinity to the target protein. For this compound, functionalization at various positions on the quinoline ring could allow for the attachment of fluorophores or affinity tags. The chlorine and isopropyl groups may influence the compound's solubility, cell permeability, and binding interactions, which are critical parameters for an effective probe.

Table 1: Potential Functionalization Sites on this compound for Probe Development

Position on Quinoline RingPotential Modification for Probe DevelopmentRationale
C2Introduction of a linker for fluorophore or biotin attachment.A common site for modification that often has minimal impact on core binding interactions.
C6, C7, C8Substitution with amine or carboxyl groups for bioconjugation.These positions are often solvent-exposed and suitable for attaching larger moieties.

Tools for Target Validation and Cellular Pathway Elucidation

A well-characterized chemical probe derived from this compound could serve as a valuable tool for target validation and the elucidation of cellular pathways. By selectively engaging with a specific protein, such a probe can help confirm the role of that protein in a biological process. The ability to observe target engagement in living cells, often through fluorescence imaging, provides crucial information about the protein's localization, trafficking, and interactions.

The quinoline scaffold has been incorporated into probes designed to investigate a variety of biological targets and processes. nih.govrsc.org A probe based on this compound could potentially be used to study enzymes, receptors, or other proteins whose activity is modulated by this chemical class. The insights gained from such studies can be instrumental in understanding disease mechanisms and identifying new therapeutic strategies.

Potential as a Lead Scaffold in Medicinal Chemistry Research (pre-clinical, non-therapeutic focus)

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity. nih.gov This makes quinoline and its derivatives, including this compound, attractive starting points for the discovery of new biologically active compounds for research purposes.

Rational Design of Analogs with Enhanced Target Specificity and Potency

Rational drug design often involves the systematic modification of a lead compound to improve its properties. Starting with this compound, medicinal chemists could design and synthesize a library of analogs by altering the substituents on the quinoline ring. The goal of this process is to enhance the compound's potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other proteins).

Computational modeling and structure-activity relationship (SAR) studies are key components of this process. By understanding how the chlorine atom at the 5-position and the isopropyl group at the 4-position contribute to the compound's biological activity, researchers can make informed decisions about which modifications are most likely to lead to improved compounds.

Fragment-Based Drug Discovery and Lead Optimization (early stages)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying new lead compounds. researchoutreach.org This method involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.

The this compound scaffold could be considered a fragment or a starting point for fragment elaboration. The quinoline core itself is a common fragment in FBDD screens. nih.gov The specific substitution pattern of this compound provides a unique three-dimensional shape and set of chemical properties that could be exploited for binding to a particular protein pocket. Subsequent optimization efforts would focus on adding functional groups to the scaffold to create additional interactions with the target and increase binding affinity.

Role in Materials Science and Polymer Chemistry

The application of quinoline derivatives is not limited to the life sciences. The unique electronic and photophysical properties of the quinoline ring system also make it a valuable component in the development of new materials. While specific research on this compound in materials science is not prominent, the general properties of quinolines suggest potential applications.

Quinoline-containing polymers have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability of the quinoline nucleus to participate in charge transfer and its inherent fluorescence make it a useful building block for functional materials. The chlorine and isopropyl substituents on this compound would be expected to modify the electronic properties and solubility of any resulting polymers, potentially allowing for the fine-tuning of the material's characteristics for specific applications. Further research would be needed to explore the potential of incorporating this specific quinoline derivative into novel polymers and materials.

Precursor for Functional Polymers or Ligands with Tunable Properties

Quinoline derivatives are increasingly being explored as monomers for the synthesis of functional polymers. For instance, quinoline-based benzoxazines have been successfully synthesized and polymerized, yielding thermoset materials with specific properties. mdpi.com Following this precedent, this compound could be functionalized to incorporate polymerizable groups, serving as a monomer for novel polymers. The presence of the chloro and isopropyl groups would likely influence the polymer's thermal stability, solubility, and mechanical properties.

Furthermore, the quinoline nucleus is a well-established scaffold for the design of ligands in coordination chemistry. acs.orgnih.govacs.orgrsc.org The nitrogen atom of the quinoline ring and any additional donor atoms introduced through functionalization can coordinate with metal ions. The electronic nature of the chloro group (electron-withdrawing) and the steric bulk of the isopropyl group in this compound are expected to fine-tune the coordination properties of ligands derived from it, thereby influencing the stability and reactivity of the resulting metal complexes.

Table 1: Examples of Quinoline-Based Ligands and Their Applications

Ligand TypeMetal ComplexApplication
Phosphino-Quinoline-PyridineFe, CoCatalytic Hydrosilylation
Quinoline-based Sb LigandsRh, PtOrganometallic Catalysis
8-Sulfonyl-(1-pyrazolyl)-quinolineAgSupramolecular Assembly
8-Hydroxyquinoline (B1678124) DerivativesVarious MetalsSupramolecular Sensors, Emitting Devices

Exploration of Optical or Electronic Properties of Derived Materials

The extended π-system of the quinoline ring endows its derivatives with interesting photophysical properties, making them suitable for applications in optoelectronics. Quinoline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and solar cells, leveraging their electron-transporting capabilities and good thermal and chemical stability. nih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the material's optical and electronic properties.

The introduction of an electron-withdrawing chloro group and a bulky isopropyl group onto the quinoline scaffold of this compound is predicted to alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification would, in turn, affect the absorption and emission spectra of materials derived from this compound. researchgate.netproquest.commdpi.com Research into related substituted quinolines has demonstrated the tunability of their optical properties, suggesting that materials based on this compound could be engineered for specific applications, such as nonlinear optics and two-photon absorption. nih.govscientific.net

Table 2: Influence of Substituents on the Optical Properties of Quinoline Derivatives

Quinoline DerivativeSubstituentsKey Optical PropertyPotential Application
2,4-dicarbazolyl-substituted quinolineCarbazole (donor), Alkyl chainsTunable HOMO-LUMO gapOLEDs, Solar Cells nih.gov
Quinoline-Bithiophene DerivativesBithiophene, Nitro groupTunable absorption/emissionMolecular Electronics researchgate.net
9-ethyl-3,6-bis(2-(quinolin)vinyl)–carbazoleQuinoline (acceptor), Carbazole (donor)High two-photon absorption cross-section3D Data Storage scientific.net

Catalysis and Supramolecular Chemistry Applications

The structural rigidity and coordinating ability of the quinoline framework make it an attractive building block for the design of ligands for catalysis and components for supramolecular assemblies.

Ligand Design for Organometallic Catalysis

Quinoline-containing ligands have been instrumental in the development of various organometallic catalysts. nih.gov The nitrogen atom provides a strong coordination site, and the fused aromatic system allows for electronic tuning of the metal center. For example, phosphino-quinoline-pyridine ligands have been used to prepare iron and cobalt complexes that are active precatalysts for the hydrosilylation of alkenes. acs.org Similarly, quinoline-based antimony and platinum complexes have been synthesized for applications in organometallic chemistry. nih.govacs.org

The design of ligands based on this compound could lead to novel catalysts with unique reactivity and selectivity. The steric hindrance provided by the 4-isopropyl group could create a specific pocket around the metal center, potentially influencing substrate selectivity in catalytic reactions. The electronic effect of the 5-chloro substituent would modulate the electron density at the metal, thereby tuning its catalytic activity.

Host-Guest Interactions and Self-Assembly in Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct complex, self-assembled architectures. Quinoline derivatives are known to participate in such interactions. For instance, 8-hydroxyquinoline and its derivatives are well-known for their ability to form self-assembled aggregates and are used in the development of supramolecular sensors. researchgate.net

The aromatic rings of quinoline-based ligands can engage in π-π stacking, leading to the formation of dimers or higher-order supramolecular structures. rsc.org The presence of the isopropyl group in this compound might introduce a steric element that could either hinder or direct the π-π stacking interactions in a specific manner, offering a tool for controlling the self-assembly process. The chloro substituent could also participate in halogen bonding, providing an additional non-covalent interaction to guide the formation of desired supramolecular systems.

Emerging Methodologies and Technologies in Quinoline Research

The field of quinoline chemistry is continuously evolving, with new synthetic methods and technologies enabling the creation of more complex and functionally diverse derivatives. Recent advancements focus on improving efficiency, sustainability, and the scope of accessible structures.

Modern synthetic strategies for quinoline derivatives include transition-metal-catalyzed reactions, the use of ionic liquids as green reaction media, and the application of ultrasound irradiation to accelerate reactions. nih.govmdpi.com Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of highly substituted quinolines, offering high atom economy and structural diversity. nih.gov Furthermore, C-H bond functionalization techniques are being increasingly utilized to directly introduce new functional groups onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. rsc.org

These emerging methodologies could be instrumental in developing efficient synthetic routes to this compound and its derivatives. The application of green chemistry principles, such as the use of environmentally benign catalysts and solvents, will be crucial for the sustainable production of these compounds. ijpsjournal.comtandfonline.com In the broader context of quinoline research, nanotechnology is being explored for the targeted delivery of quinoline-based therapeutic agents, which could be a future avenue for derivatives of this compound. mdpi.com

Challenges and Opportunities in this compound Research

Despite the potential applications, research on this compound faces several challenges, which also present significant opportunities for future investigation.

A primary challenge is the development of a regioselective and efficient synthesis for this specific polysubstituted quinoline. The synthesis of complex quinolines can be hampered by issues such as low yields, limited substrate scope, and the formation of isomers that are difficult to separate. mdpi.com Many established quinoline syntheses rely on precious metal catalysts, which raises concerns about cost and environmental impact. mdpi.com

These challenges, however, create opportunities for the development of novel synthetic methodologies. There is a need for robust, scalable, and sustainable routes to access polysubstituted quinolines like this compound. The unique electronic and steric profile of this compound, imparted by the chloro and isopropyl groups, offers exciting prospects for discovering novel biological activities. Given the broad pharmacological relevance of the quinoline scaffold, derivatives of this compound could be explored as potential therapeutic agents in various disease areas. mdpi.comnih.govnih.gov

Furthermore, the untapped potential of this compound in materials science presents a significant opportunity. Systematic investigation of its optical, electronic, and self-assembly properties could lead to the development of new materials for applications in electronics, photonics, and catalysis. nih.govresearchgate.net

Q & A

Q. What protocols ensure ethical reporting of this compound research, particularly in studies involving biological testing?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Document negative results and failed experiments in supplementary materials. Share raw data via repositories like Zenodo to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.